Slaframine

Vue d'ensemble

Description

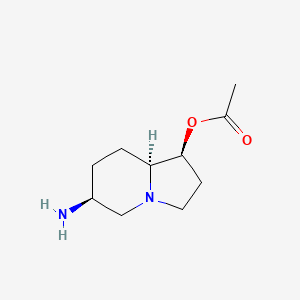

Slaframine is a bicyclic alkaloid mycotoxin produced by the fungus Rhizoctonia leguminicola, which is a common pathogen of red clover (Trifolium pratense) . This compound is known for causing excessive salivation, commonly referred to as “slobbers,” in various animals . This compound has the molecular formula C₁₀H₁₈N₂O₂ and is characterized by its unique structure, which includes an indolizidine ring system .

Méthodes De Préparation

Slaframine is typically produced by the fungus Rhizoctonia leguminicola under wet and humid conditions . The industrial production of this compound involves the cultivation of this fungus on suitable substrates, such as red clover, under controlled environmental conditions to maximize the yield of the mycotoxin . The biosynthesis of this compound in the fungus involves several enzymatic steps, including the conversion of pipecolic acid to hydroxyindolizidine .

Analyse Des Réactions Chimiques

Slaframine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of this compound can lead to the formation of its reduced analogs.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetate ester group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions include N-oxide derivatives, reduced analogs, and substituted indolizidine compounds .

Applications De Recherche Scientifique

Slaframine has several scientific research applications, including:

Mécanisme D'action

Slaframine exerts its effects by acting as a parasympathomimetic compound, which means it mimics the action of the parasympathetic nervous system . It primarily targets cholinergic receptors, leading to increased secretion by salivary glands, pancreas, and other exocrine glands . The activation of these receptors results in the characteristic excessive salivation observed in animals exposed to this compound .

Comparaison Avec Des Composés Similaires

Slaframine belongs to the class of indolizidine alkaloids, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:

Swainsonine: Another mycotoxin produced by Rhizoctonia leguminicola, known for causing locoism in livestock.

Castanospermine: An indolizidine alkaloid with anti-cancer and anti-HIV properties.

Pumiliotoxin A: An indolizidine alkaloid found in the skin of poison-dart frogs, known for its effects on muscle contraction.

This compound is unique among these compounds due to its specific parasympathomimetic activity, which primarily affects exocrine gland function .

Activité Biologique

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is primarily associated with causing excessive salivation in livestock, particularly horses. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is chemically classified as an indolizidine alkaloid, with the molecular formula and a molecular weight of 175.25 g/mol. Its structure includes an acetamido group that contributes to its biological activity. The compound is known for its ability to induce salivation and other physiological responses in animals.

The biological activity of this compound is primarily linked to its interaction with the cholinergic system. It acts as a potent agonist at muscarinic acetylcholine receptors, which are involved in the regulation of salivary secretion. The activation of these receptors leads to increased saliva production, resulting in a condition commonly referred to as "slobbers" in affected animals.

Salivary Syndrome in Horses

A significant outbreak of this compound toxicosis was reported in horses in North Carolina, where the ingestion of contaminated red clover hay resulted in severe salivation, piloerection, respiratory distress, and increased defecation frequency . The study indicated that fresh hay contained this compound levels between 50 to 100 ppm, which decreased significantly after storage.

Case Studies

- North Carolina Outbreak : In a detailed investigation, horses fed with red clover hay contaminated with this compound exhibited extreme salivation and other distressing symptoms. The predominant fungus isolated was Rhizoctonia leguminicola, confirming the source of contamination .

- Brazilian Horses : A similar case study documented this compound intoxication among horses in Santa Catarina, Brazil. The symptoms mirrored those observed in North Carolina, highlighting the compound's consistent effects across different geographical regions .

Research Findings

Recent studies have focused on the biosynthesis and degradation of this compound. Research indicates that the biological activity of this compound decreases significantly over time; specifically, it was noted that after 10 months of storage, its activity reduced by approximately tenfold .

Data Table: Summary of Biological Effects

Biosynthetic Pathways

The biosynthesis of this compound involves several metabolic steps within Rhizoctonia leguminicola. Key precursors include 1-hydroxyindolizidines, which undergo enzymatic transformations to yield this compound . Understanding these pathways is crucial for developing strategies to mitigate its effects in livestock.

Propriétés

IUPAC Name |

[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIUHLPAZILPSG-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN2C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942108 | |

| Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20084-93-9 | |

| Record name | (-)-Slaframine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20084-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Slaframine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SLAFRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.